N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE is a complex organic compound that features a unique combination of adamantane, thiazole, and cyclohexylformamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE typically involves the following steps:
Formation of Adamantyl Thiazole: The adamantane derivative is reacted with thiazole under acidic conditions to form the adamantyl thiazole intermediate.
Cyclohexylformamido Acetamide Formation: The intermediate is then reacted with cyclohexylformamido acetamide in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiazole compounds .
Scientific Research Applications
N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its unique structural properties.
Materials Science: The compound is explored for its potential use in creating advanced materials with specific electronic and mechanical properties.
Biological Studies: It serves as a building block for the synthesis of peptidomimetics and other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-HEXYL-OXALAMIDE
- N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-FURAN-2-YLMETHYL-OXALAMIDE
Uniqueness
N-[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(CYCLOHEXYLFORMAMIDO)ACETAMIDE is unique due to its combination of adamantane and thiazole moieties, which confer enhanced stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c26-19(12-23-20(27)17-4-2-1-3-5-17)25-21-24-18(13-28-21)22-9-14-6-15(10-22)8-16(7-14)11-22/h13-17H,1-12H2,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNZQISWCHZALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.